molecular formula C16H11BrN2O B049426 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one CAS No. 381248-06-2

3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one

Cat. No.: B049426
CAS No.: 381248-06-2
M. Wt: 327.17 g/mol
InChI Key: GSESXDVCGLBTLD-UHFFFAOYSA-N
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Description

3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one is a heterocyclic compound that features a bromine atom, a pyridyl group, and a phenyl group attached to a dihydropyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and an organoboron reagent to form the desired carbon-carbon bond . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-bromo-1-phenyl-5-pyridin-2-ylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O/c17-14-10-12(15-8-4-5-9-18-15)11-19(16(14)20)13-6-2-1-3-7-13/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSESXDVCGLBTLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=C(C2=O)Br)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624698
Record name 5'-Bromo-1'-phenyl[2,3'-bipyridin]-6'(1'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

381248-06-2
Record name 5'-Bromo-1'-phenyl[2,3'-bipyridin]-6'(1'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-1-phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one
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Synthesis routes and methods I

Procedure details

1-Phenyl-5-pyridin-2-yl-2 (1H)-pyridone (186 g), N-bromosuccinimide (141.7 g) and N,N-dimethylformamide (900 ml) were stirred at room temperature. After 2.5 hr, 6.45 g of NBS was added thereto. After depletion of the reactant was confirmed, the reaction solution was poured into water (4.5 L) under ice-cooling, followed by stirring in a cold-room (approximately 4° C.) overnight. The resulting crystals were collected by filtration under reduced pressure, followed by dissolving in IPA (3.25 L) and H2O (650 ml) under heating. After the complete dissolution was confirmed, the solution was left to cool gradually, and then ice-cooled. Then, the mixture was stirred in a cold-room overnight. The resulting crystals were collected by filtration under reduced pressure and air-dried at 60° C., to give 191 g (81%) of the title compound.
Quantity
186 g
Type
reactant
Reaction Step One
Quantity
141.7 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
reactant
Reaction Step One
Name
Quantity
6.45 g
Type
catalyst
Reaction Step Two
Name
Quantity
4.5 L
Type
solvent
Reaction Step Three
Yield
81%

Synthesis routes and methods II

Procedure details

5-(2-Pyridyl)-1-phenyl-1,2-dihydropyridine-2-one (300 g), N-bromosuccinimide (236.5 g) and N,N-dimethylformamide (1.8 L) were placed in a 10-L reactor, and the reaction mixture was stirred at 30° C. (external temperature) in a nitrogen stream for 3 hours and 15 minutes. 2-Propanol (4.2 L) was added dropwise to the reaction mixture over a period of 9 minutes, followed by adding thereto water (2.1 L) over a period of 7 minutes. The resulting mixture was heated at 85° C. (external temperature) with stirring. After confirming the dissolution of the contents, the resulting solution was stirred at an external temperature of 55° C. for 1 hour. Thereafter, the solution was stirred at 40° C. (external temperature) for another 22 minutes, at 30° C. (external temperature) for further another 23 minutes, and then at 10° C. (external temperature) for still another 15 hours and 15 minutes. The reaction mixture was filtered and the precipitate was washed with 50% 2-propanol-water (2.4 L) and then dried under reduced pressure (60° C., 6 hours) to obtain 341.45 g of 3-bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridine-2-one. Yield: 86.4%.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
236.5 g
Type
reactant
Reaction Step One
Quantity
1.8 L
Type
reactant
Reaction Step One
Quantity
4.2 L
Type
reactant
Reaction Step Two
Name
Quantity
2.1 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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